molecular formula C9H8BrFO2 B1272180 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone CAS No. 343-04-4

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B1272180
CAS No.: 343-04-4
M. Wt: 247.06 g/mol
InChI Key: BHVKAQAGKAZQDP-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a brominated derivative of acetophenone, featuring a bromo group at the alpha position and a fluoro and methoxy group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone typically involves the bromination of 5-fluoro-2-methoxyacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature between 0°C and room temperature to control the reaction rate and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone
  • 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is unique due to the presence of both a fluoro and methoxy group on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. The combination of these substituents can enhance its potential as an intermediate in the synthesis of fluorinated and methoxylated compounds .

Properties

IUPAC Name

2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVKAQAGKAZQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-04-4
Record name 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one
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